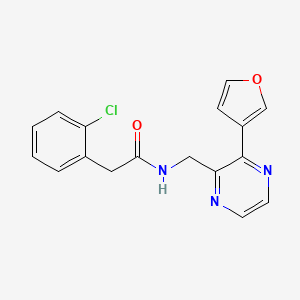
2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide” is a chemical compound that is used in the preparation of medicaments for inhibiting NO synthase . It is also used for treating various conditions such as migraine, septicemic shock, multiple sclerosis, Parkinson’s disease, Alzheimer’s disease, Huntington’s chorea, inflammations, inflammatory pains, cerebral ischemia, diabetes, meningitis, arteriosclerosis, and for wound healing .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide and related compounds have been studied for their crystal structures to understand their molecular interactions and assembly. For instance, compounds like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide exhibit intermolecular hydrogen bonds and arene interactions that form complex sheets within their crystalline structure (Narayana et al., 2016).
Nonlinear Optical Properties
Research into the nonlinear optical properties of crystalline acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has shown promising results for their use in photonic devices such as optical switches and modulators. The unique polarization effects and environmental interactions contribute to their potential in optical energy applications (Castro et al., 2017).
Antimicrobial and Antitubercular Activities
Compounds bearing the furan nucleus, similar to the core structure of this compound, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Their biological evaluation has demonstrated significant efficacy, making them valuable candidates for further drug development (Bhoot et al., 2011).
Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives have explored the effect of hydrogen bonding on self-assembly processes and their antioxidant activities. These complexes exhibit significant antioxidant properties, highlighting their potential for therapeutic applications (Chkirate et al., 2019).
Ligand-Protein Interactions
The exploration of ligand-protein interactions and the photovoltaic efficiency of benzothiazolinone acetamide analogs offer insights into their bioactive potential. These compounds, through spectroscopic and quantum mechanical studies, have shown good light harvesting efficiency and non-linear optical activity, suggesting applications in dye-sensitized solar cells and as potential therapeutics (Mary et al., 2020).
Wirkmechanismus
The mechanism of action of this compound is related to its ability to inhibit NO synthase . NO synthase is an enzyme responsible for the physiological formation of nitric oxide (NO), which regulates a large number of physiological processes, including neurotransmission, the relaxation and proliferation of smooth muscle, the adhesion and aggregation of thrombocytes, and also tissue damage and inflammation .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-4-2-1-3-12(14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXWJQYLGYUJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

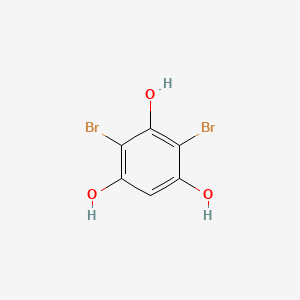
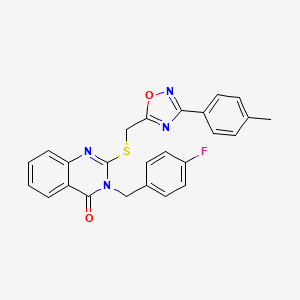

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)
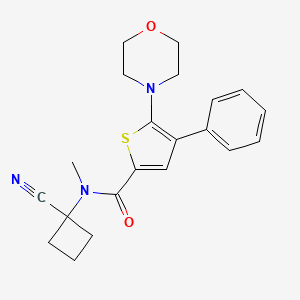
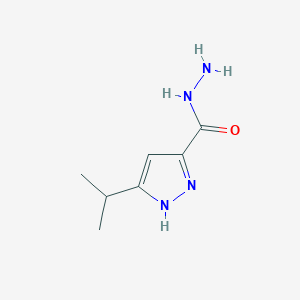
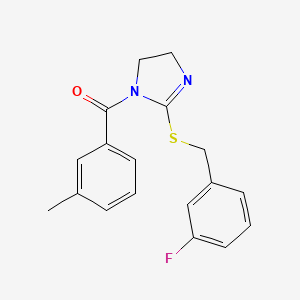
![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)
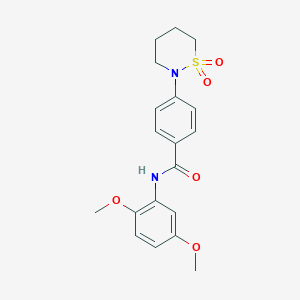
![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
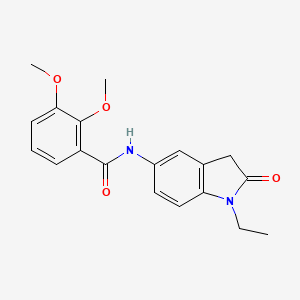
![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)
![5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2424952.png)
